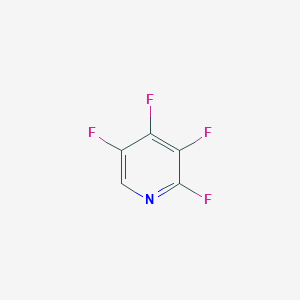

2,3,4,5-Tetrafluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRNAPZMQQYTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462518 | |

| Record name | 2,3,4,5-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-16-1 | |

| Record name | 2,3,4,5-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2,3,4,5-Tetrafluoropyridine

Note to the reader: The initial request specified 2,3,4,5-Tetrafluoropyridine. However, extensive database searches consistently returned information for 2,3,5,6-Tetrafluoropyridine , a common and well-documented isomer. It is highly probable that this is the compound of interest. This guide will focus on the physical and chemical properties of 2,3,5,6-Tetrafluoropyridine.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,5,6-Tetrafluoropyridine, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

2,3,5,6-Tetrafluoropyridine is a colorless to light yellow liquid. Its core physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 2,3,5,6-Tetrafluoropyridine

| Property | Value |

| Molecular Formula | C5HF4N[1][2] |

| Molecular Weight | 151.06 g/mol [1][2] |

| CAS Number | 2875-18-5[1][2] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 102 °C (lit.)[1][3] |

| Density | 1.499 g/mL at 25 °C (lit.)[1][3] |

| Refractive Index | n20/D 1.4046 (lit.)[1][3] |

| Flash Point | 87 °F (31 °C)[3] |

| Storage Temperature | Room Temperature, recommended in a cool, dark place (<15°C) |

Table 2: Spectroscopic and Chromatographic Data of 2,3,5,6-Tetrafluoropyridine

| Data Type | Description |

| ¹H NMR | Spectrum available[4] |

| ¹³C NMR | Spectrum available |

| ¹⁹F NMR | Spectrum available[5] |

| Mass Spectrum (EI) | Data available[2] |

| GC Purity | >98.0% |

Chemical Reactivity and Applications

2,3,5,6-Tetrafluoropyridine is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][7][8] Its reactivity is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atoms on the pyridine ring can be selectively replaced by various nucleophiles. The 4-position (para to the nitrogen) is the most activated and typically reacts first.[9][10] This selective reactivity allows for the synthesis of a wide range of substituted pyridine derivatives.

Key applications include:

-

Pharmaceutical Intermediates: Used in the synthesis of innovative drugs, where the introduction of fluorine can improve metabolic stability and membrane permeability.[6][8]

-

Agrochemicals: A key component in the synthesis of new insecticides and fungicides.[6][7]

-

Materials Science: Derivatives are used in the development of high-performance materials.[6]

A common reaction is the substitution of the fluorine at the 4-position by a nucleophile, as depicted in the following diagram.

Caption: Nucleophilic aromatic substitution of 2,3,5,6-Tetrafluoropyridine.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of 2,3,5,6-Tetrafluoropyridine. Below are summaries of key experimental protocols cited in the literature.

a) Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine

-

Objective: To synthesize 2,3,5,6-Tetrafluoropyridine by the reduction of pentafluoropyridine.

-

Methodology: A mixture of pentafluoropyridine, hydrobromic acid (HBr), and sulpholane is heated in a PTFE-sprayed autoclave.[3][8]

-

Procedure:

-

Charge a PTFE-sprayed autoclave with pentafluoropyridine (20.0 g, 118 mmol), HBr (32.0 g, 400 mmol), and sulpholane (40 cm³).

-

Heat the mixture at 200 °C for 48 hours.

-

After cooling, add the mixture to water and extract with ether.

-

The resulting ether solution contains a mixture of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine.

-

-

Analysis: The product composition is determined by GCMS and fluorine NMR spectroscopy by comparison with authentic samples.[3][8]

b) Synthesis of 4-Substituted 2,3,5,6-Tetrafluoropyridine Derivatives

-

Objective: To demonstrate the nucleophilic substitution reactivity of pentafluoropyridine to yield 4-substituted tetrafluoropyridine derivatives.

-

Methodology: Reaction of pentafluoropyridine with various C, S, and N-nucleophiles.[11]

-

General Procedure:

-

Dissolve pentafluoropyridine in a suitable solvent.

-

Add the nucleophile (e.g., malononitrile, 1-methyl-tetrazole-5-thiol, or piperazine).

-

The reaction proceeds to yield the 4-substituted 2,3,5,6-tetrafluoropyridine derivative.

-

-

Characterization: The resulting compounds are characterized by ¹H, ¹³C, and ¹⁹F-NMR spectroscopy, and X-ray crystallography.[11][12]

The following workflow illustrates the general process for synthesizing and characterizing these derivatives.

Caption: General workflow for the synthesis and characterization of 4-substituted tetrafluoropyridines.

This guide provides a foundational understanding of 2,3,5,6-Tetrafluoropyridine, highlighting its properties, reactivity, and applications, which are essential for researchers and professionals in the field of chemical synthesis and drug discovery.

References

- 1. 2,3,5,6-四氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pyridine, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 3. 2,3,5,6-Tetrafluoropyridine CAS#: 2875-18-5 [m.chemicalbook.com]

- 4. 2,3,5,6-Tetrafluoropyridine(2875-18-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,3,5-Trifluoropyridine: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]

- 7. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]

- 8. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2,3,4,5-Tetrafluoropyridine CAS number and molecular weight

A Note on Nomenclature: This technical guide focuses on 2,3,5,6-Tetrafluoropyridine. Initial searches for "2,3,4,5-Tetrafluoropyridine" did not yield a well-documented compound, suggesting a possible typographical error in the query. The 2,3,5,6-isomer is a common and commercially available chemical intermediate.

This guide provides a comprehensive overview of 2,3,5,6-Tetrafluoropyridine, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Physicochemical Properties

2,3,5,6-Tetrafluoropyridine is a colorless to light yellow liquid at room temperature. Its key quantitative properties are summarized in the table below.

| Property | Value |

| CAS Number | 2875-18-5[1] |

| Molecular Formula | C₅HF₄N[1] |

| Molecular Weight | 151.06 g/mol [1] |

| Boiling Point | 102 °C (lit.)[1][2] |

| Density | 1.499 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index (n20/D) | 1.4046 (lit.)[1] |

| Flash Point | 31 °C (closed cup)[1] |

Synthesis of 2,3,5,6-Tetrafluoropyridine

The synthesis of 2,3,5,6-Tetrafluoropyridine can be achieved through various methods. Two common laboratory-scale protocols are detailed below.

1. From 2,3,5,6-Tetrachloropyridine

This method involves a halogen exchange reaction using potassium fluoride.

-

Experimental Protocol:

-

In a 500 mL closed four-necked reaction flask, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of potassium fluoride, and 200 mL of sulfolane.[3]

-

Stir the mixture and maintain the temperature at 120 °C for 6 hours.[3]

-

After the reaction is complete, filter the mixture.

-

Distill the organic phase and collect the fraction at 108 °C to obtain 2,3,5,6-tetrafluoropyridine.[3]

-

This method has been reported to yield 28.7 g (95.0%) of the desired product.[3]

-

2. From Pentafluoropyridine

This method involves the nucleophilic substitution of a fluoride atom on pentafluoropyridine. While this is more commonly used to synthesize derivatives of 2,3,5,6-tetrafluoropyridine by reacting with various nucleophiles, it can also be a source of the parent compound through reduction.

Reactivity and Experimental Protocols

2,3,5,6-Tetrafluoropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr), primarily at the 4-position (para to the nitrogen atom). This reactivity makes it a valuable precursor for the synthesis of various substituted pyridines.

1. Nucleophilic Substitution with Malononitrile

-

Experimental Protocol:

2. Nucleophilic Substitution with Piperazine

-

Experimental Protocol:

3. Nucleophilic Substitution with 1-methyl-1H-tetrazole-5-thiol

-

Experimental Protocol:

-

Combine 0.1 g (0.6 mmol) of pentafluoropyridine, 0.09 g (0.6 mmol) of 1-methyl-1H-tetrazole-5-thiol, and 0.11 g (1.0 mmol) of sodium hydrogencarbonate in 5 mL of CH₃CN.[4]

-

Stir the mixture at reflux temperature for 4 hours.[4]

-

Evaporate the solvent, add 5 mL of water, and extract with dichloromethane and ethyl acetate (3 x 5 mL).[4]

-

Evaporation of the solvent and recrystallization from ethanol yields the 4-substituted product.[4]

-

Applications in Drug Development

2,3,5,6-Tetrafluoropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals.[2] Its incorporation into drug molecules can enhance properties such as metabolic stability and binding affinity. A notable application is in the synthesis of the fluoroquinolone antibiotic, delafloxacin.

While 2,3,5,6-tetrafluoropyridine itself is not directly involved in biological signaling pathways, the final drug molecules derived from it are. For instance, delafloxacin, synthesized using a derivative of this compound, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby exerting its antibacterial effect.

Visualizations

Below are diagrams illustrating the synthesis and key reactions of 2,3,5,6-Tetrafluoropyridine.

Caption: Synthesis of 2,3,5,6-Tetrafluoropyridine and its SNAr reactions.

Caption: Role of a fluorinated pyridine intermediate in Delafloxacin synthesis.

References

- 1. 2,3,5,6-四氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]

- 3. 2,3,5,6-Tetrafluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Tetrafluorinated Pyridines: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of tetrafluorinated pyridines, compounds of significant interest in pharmaceutical and agrochemical research. While the primary focus of this document is 2,3,4,5-tetrafluoropyridine, a comprehensive search of publicly available scientific databases and literature has revealed a notable absence of specific experimental spectroscopic data (NMR, IR, MS) for this particular isomer. The vast majority of published data pertains to the more common isomer, 2,3,5,6-tetrafluoropyridine.

Consequently, this guide will present the available spectroscopic data for 2,3,5,6-tetrafluoropyridine as a reference, alongside generalized experimental protocols that would be applicable for the analysis of this compound, should a sample become available. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic properties of this class of compounds and the methodologies for their characterization.

Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine (Reference)

The following tables summarize the available quantitative spectroscopic data for 2,3,5,6-tetrafluoropyridine.

Table 1: NMR Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | 7.15 - 7.55 | CDCl₃ | m | Not reported |

| ¹⁹F | -97.3, -160.5 | CDCl₃ | Not reported | Not reported |

| ¹³C | Not available | Not available | Not available | Not available |

Table 2: IR Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

Table 3: Mass Spectrometry Data for 2,3,5,6-Tetrafluoropyridine

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 132 | ~10 | [M-F]⁺ |

| 124 | ~15 | Not assigned |

| 105 | ~5 | Not assigned |

| 86 | ~20 | Not assigned |

| 75 | ~15 | Not assigned |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are generalized for a liquid organic compound like a tetrafluoropyridine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently vortex the tube.

-

For ¹⁹F NMR, an external reference standard such as CFCl₃ or hexafluorobenzene may be used in a sealed capillary insert.

-

-

Instrumentation and Data Acquisition:

-

Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse angle (e.g., 45° or 90°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds) should be optimized.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. ¹H decoupling may be employed to simplify the spectra.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Mount the "sandwich" of plates in the spectrometer's sample holder.

-

-

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Record a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.

-

The separated components then enter the mass spectrometer.

-

Electron Ionization (EI) is a standard ionization technique for this type of compound, typically using an electron energy of 70 eV.

-

-

Mass Analysis and Detection:

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Commercial Availability and Synthesis of 2,3,4,5-Tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3,4,5-Tetrafluoropyridine is a pivotal fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the multiple fluorine substituents on the pyridine ring, make it a versatile intermediate for introducing fluorinated moieties into complex molecules. This guide provides an in-depth overview of its commercial availability, key suppliers, and physicochemical properties. Furthermore, it details a common synthetic protocol and outlines a standard procurement workflow for research and development laboratories.

Physicochemical and Safety Data

This compound is a flammable and corrosive liquid that requires careful handling in a well-ventilated area, preferably a fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[2]

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1735-55-3 | [3] |

| Molecular Formula | C₅HF₄N | [4] |

| Molecular Weight | 151.06 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 102 °C (lit.) | [5][6] |

| Density | 1.499 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index | n20/D 1.4046 (lit.) | [6] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [5] |

| Purity | Typically >95% - >98% | [5] |

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers, catering to research and bulk scale needs. Availability and pricing can vary, so it is advisable to consult with multiple vendors.

| Supplier | Product Number (Example) | Purity | Available Quantities (Example) |

| Sigma-Aldrich (Merck) | 316679 (Aldrich) | 95% | Discontinued, check for alternatives |

| Alfa Aesar (Thermo Fisher) | B21905 | <=100% | Contact for availability |

| TCI America | T1778 | >98.0% (GC) | Contact for availability |

| Apollo Scientific | PC9064 | 98% | 5g, 10g, 25g |

| Key Organics | DS-1379 | >97% | 1mg, 5mg, 10mg, 5g |

Note: Product numbers, available quantities, and stock status are subject to change. Please verify with the supplier directly.

Procurement Workflow for Research Laboratories

The process of acquiring specialty chemicals like this compound for a research setting typically follows a structured workflow to ensure safety, compliance, and efficient sourcing.

Caption: A typical workflow for sourcing and procuring specialty chemicals.

Synthesis Overview and Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers. A common method involves the hydrodefluorination of Pentafluoropyridine. High-temperature reaction with a palladium catalyst can convert pentafluoropyridine to 2,3,5,6-tetrafluoropyridine.[6] Another preparative method involves heating pentafluoropyridine with HBr in an autoclave.[6]

The following diagram illustrates a generalized synthetic approach for creating substituted tetrafluoropyridine derivatives, which highlights the reactivity of the parent compound, Pentafluoropyridine. Nucleophilic substitution reactions preferentially occur at the 4-position.[7][8]

Caption: General reaction scheme for synthesizing tetrafluoropyridine derivatives.

Example Experimental Protocol: Preparation of 2-(perfluoropyridin-4-yl)malononitrile [7]

This protocol describes the synthesis of a 4-substituted tetrafluoropyridine derivative from pentafluoropyridine, illustrating a typical nucleophilic substitution reaction.

-

Reactants:

-

Pentafluoropyridine (0.1 g, 0.6 mmol)

-

Malononitrile (0.04 g, 0.6 mmol)

-

Potassium carbonate (0.11 g, 1.0 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

Combine Pentafluoropyridine, malononitrile, and potassium carbonate in a round-bottom flask containing 5 mL of DMF.

-

Heat the mixture to reflux and stir for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Add water (5 mL) to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times (3 x 5 mL).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Evaporate the solvent to yield the crude product.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(perfluoropyridin-4-yl)malononitrile.

-

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and after consulting the relevant Safety Data Sheets (SDS).

References

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. scbt.com [scbt.com]

- 5. 2875-18-5 Cas No. | 2,3,5,6-Tetrafluoropyridine | Apollo [store.apolloscientific.co.uk]

- 6. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]

- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Heterocyclic Chemistry: The Discovery and Evolution of Polyfluorinated Pyridines

For Immediate Release

A comprehensive technical guide has been compiled, detailing the discovery, history, and synthetic evolution of polyfluorinated pyridines, a class of compounds that has become indispensable in modern drug discovery, agrochemicals, and materials science. This whitepaper, tailored for researchers, scientists, and drug development professionals, chronicles the journey from the initial challenging syntheses to the development of robust and versatile methodologies, complete with detailed experimental protocols, quantitative data, and novel visualizations of key chemical processes.

The strategic incorporation of fluorine atoms into the pyridine ring dramatically alters its physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This has made polyfluorinated pyridines, particularly pentafluoropyridine (PFPy), a highly sought-after scaffold in the development of new pharmaceuticals and advanced materials.

From Humble Beginnings to a Synthetic Mainstay: A Historical Overview

The story of polyfluorinated pyridines begins in the early 1960s with the first reported synthesis of the archetypal molecule, pentafluoropyridine. This pioneering work involved the high-temperature defluorination of perfluoropiperidine over a metal catalyst. While a groundbreaking achievement, this initial method provided modest yields, highlighting the significant synthetic challenges of the time.

A significant breakthrough occurred in the mid-1960s with the independent work of research groups led by Chambers and Banks. They developed a more practical and higher-yielding two-stage process. This involved the initial chlorination of pyridine to produce pentachloropyridine, followed by a halogen exchange reaction (halex) using an alkali metal fluoride at elevated temperatures. This method, refined over the years, remains the cornerstone of commercial pentafluoropyridine production.

Caption: The generally accepted mechanism for the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine.

The versatility of the SNAr reaction is a cornerstone of polyfluorinated pyridine chemistry, enabling the synthesis of a vast library of derivatives with tailored properties for various applications.

Experimental Protocols: A Guide for the Practitioner

For the first time, this technical guide provides detailed, step-by-step experimental protocols for the key historical syntheses of pentafluoropyridine, empowering researchers to replicate and build upon these foundational methods.

Synthesis of Pentafluoropyridine via Halogen Exchange from Pentachloropyridine

This protocol is a generalized representation based on the seminal work of Chambers et al. and Banks et al.

dot

Caption: A generalized experimental workflow for the synthesis of pentafluoropyridine via the halogen exchange method.

Detailed Protocol:

-

Preparation of the Autoclave: A high-pressure autoclave is charged with finely ground, anhydrous potassium fluoride (KF) and pentachloropyridine.

-

Reaction Conditions: The autoclave is sealed and heated to a high temperature (typically in the range of 400-500 °C) with vigorous stirring for several hours.

-

Work-up: After cooling to room temperature, the contents of the autoclave are extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The resulting mixture of chlorofluoropyridines and pentafluoropyridine is separated by fractional distillation.

-

Characterization: The purity and identity of the final product are confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Characterization: The Fingerprint of Polyfluorinated Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of polyfluorinated pyridines. The unique chemical environment of each fluorine and carbon atom provides a distinct spectroscopic signature.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| Pentafluoropyridine | ¹⁹F | F-2, F-6 | -90.5 |

| F-3, F-5 | -162.3 | ||

| F-4 | -148.1 | ||

| ¹³C | C-2, C-6 | 138.5 (dm) | |

| C-3, C-5 | 141.0 (dm) | ||

| C-4 | 127.5 (t) |

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard. 'dm' denotes a doublet of multiplets, and 't' denotes a triplet, arising from C-F coupling.

The Future is Fluorinated

The discovery and development of synthetic routes to polyfluorinated pyridines have had a profound impact on chemical science. From their initial discovery as chemical curiosities, these compounds have evolved into essential building blocks for the creation of life-saving medicines, innovative agrochemicals, and high-performance materials. The ongoing exploration of their reactivity and applications promises to continue to drive innovation across the scientific landscape. This technical guide serves as a critical resource for researchers looking to harness the power of this remarkable class of molecules.

Unveiling the Electronic Landscape of 2,3,4,5-Tetrafluoropyridine: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical examination of the electronic structure of 2,3,4,5-tetrafluoropyridine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this guide focuses on high-level computational studies, offering valuable insights into its molecular orbitals, electrostatic properties, and overall electronic profile. Where relevant, comparisons to other tetrafluoropyridine isomers are drawn to provide a broader context.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of this compound, as determined by theoretical calculations, are summarized below. These properties are fundamental to understanding the molecule's reactivity, stability, and potential interactions in biological and material systems.

A comparative analysis of the calculated electronic properties of various tetrafluoropyridine isomers highlights the influence of fluorine atom positioning on the electronic structure.

| Molecule | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound | 0.5255 | -9.8473 | -6.0507 |

| 2,3,4,6-Tetrafluoropyridine | 0.4479 | -9.8237 | -6.1228 |

| 2,3,5,6-Tetrafluoropyridine | 0.4153 | -9.8503 | -5.6143 |

Data sourced from computational studies.[1][2]

Theoretical and Experimental Protocols

A robust understanding of the electronic structure of this compound is built upon a foundation of rigorous computational and experimental methodologies. While specific experimental data for this isomer is scarce, the following sections detail the standard protocols employed for such investigations.

Theoretical Computational Protocol

The theoretical data presented in this paper is primarily derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying the electronic structure of molecules.

Computational Workflow:

A typical workflow for the theoretical determination of the electronic structure of a molecule like this compound is as follows:

Computational workflow for determining electronic structure.

Key Methodological Details:

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is typically achieved using a gradient-based optimization algorithm.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

Electronic Properties: Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), dipole moment, and Mulliken charges.

-

Software: Commonly used software packages for these types of calculations include Gaussian, ORCA, and Spartan.

Experimental Protocols

2.2.1. Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the energies of molecular orbitals. High-resolution vacuum ultraviolet (UV) photoelectron spectra can provide experimental values for ionization potentials.

Experimental Setup and Procedure:

-

Sample Introduction: The fluoropyridine sample, which is typically a liquid at room temperature, is introduced into a high-vacuum chamber as a vapor.[2] To ensure purity, the sample undergoes several freeze-pump-thaw cycles to remove dissolved gases.[2]

-

Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a synchrotron source or a helium discharge lamp.[2]

-

Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

-

Data Analysis: The binding energy of the electrons is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. The resulting spectrum shows a series of bands, each corresponding to the ionization of a specific molecular orbital.

2.2.2. Electron Affinity (EA) Measurement

The electron affinity of a molecule can be determined experimentally using various techniques, including electron transmission spectroscopy and photodetachment electron spectroscopy.

General Principle:

These methods involve the interaction of a molecule with a low-energy electron beam or a laser. By analyzing the energy dependence of the resulting signals (e.g., electron scattering resonances or photodetached electrons), the energy released when an electron attaches to the neutral molecule can be determined.[3][4][5]

Molecular Orbital Analysis and Electronic Effects of Fluorination

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms. This leads to a general lowering of the molecular orbital energies compared to pyridine.

Effect of fluorination on pyridine molecular orbitals.

The fluorine substituents exert a strong inductive effect, withdrawing electron density from the pyridine ring. This effect is modulated by the position of the fluorine atoms. In this compound, the asymmetric substitution pattern results in a significant dipole moment. The HOMO and LUMO energies are crucial for predicting the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The large HOMO-LUMO gap suggests high kinetic stability.

Conclusion and Future Directions

This whitepaper has provided a detailed theoretical overview of the electronic structure of this compound. The computational data presented offers valuable insights for researchers in drug discovery and materials science, where understanding the electronic properties of fluorinated heterocycles is paramount.

A significant gap in the current knowledge is the lack of experimental data for this specific isomer. Future experimental studies, particularly using photoelectron spectroscopy and electron affinity measurements, are crucial to validate and refine the theoretical models presented here. Such studies would provide a more complete picture of the electronic landscape of this compound and enable a more accurate prediction of its behavior in various applications.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Precision electron affinity measurement in DESIREE - Stockholms universitet [su.se]

- 5. Electron affinity - Wikipedia [en.wikipedia.org]

Unlocking the Potential of 2,3,4,5-Tetrafluoropyridine: A Guide to an Underexplored Fluorinated Heterocycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Within the vast landscape of fluorinated compounds, polyfluorinated pyridines stand out as versatile building blocks. While isomers like 2,3,5,6-tetrafluoropyridine have been extensively studied and utilized, 2,3,4,5-tetrafluoropyridine remains a relatively enigmatic and underexplored entity. This technical guide serves as a comprehensive resource on the current state of knowledge surrounding this compound, highlighting its known synthesis, reactivity, and, most importantly, the untapped potential for future research and application. The significant lack of applied research on this isomer presents a "blue sky" opportunity for innovation in several scientific domains.

Physicochemical Properties and Spectroscopic Data

Quantitative data for this compound is sparse in the literature. The following table summarizes the available theoretical and experimental data.

| Property | Data |

| Molecular Formula | C₅HF₄N |

| Molecular Weight | 151.06 g/mol |

| Appearance | Not reported (likely a colorless liquid) |

| Boiling Point | Not experimentally reported |

| Density | Not experimentally reported |

| ¹H NMR | Not experimentally reported |

| ¹⁹F NMR | Not experimentally reported |

| Mass Spectrometry | Not experimentally reported |

| Infrared Spectroscopy | Not experimentally reported |

Note: The lack of extensive experimental data underscores the nascent stage of research into this isomer.

Synthesis and Reactivity: A Niche Explored

The synthesis and reactivity of this compound have been primarily investigated within the context of organometallic chemistry, specifically through the lens of C-F bond activation.

Synthesis via Nickel Complex

The most definitive synthesis of this compound reported to date involves the protonolysis of a 2-tetrafluoropyridyl nickel complex.[1][2]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the literature describing the synthesis from a nickel precursor.[1][2]

Materials:

-

trans-[NiCl(2-C₅NF₄)(PEt₃)₂]

-

Anhydrous HCl (gas or in a non-coordinating solvent)

-

Anhydrous, non-coordinating solvent (e.g., toluene, hexane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trans-[NiCl(2-C₅NF₄)(PEt₃)₂] in the anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., 0 °C or room temperature, as optimized).

-

Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent dropwise with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., ¹⁹F NMR) to observe the disappearance of the starting material and the appearance of new fluorinated species. The reaction is reported to be slow.

-

Upon completion, quench any remaining HCl carefully.

-

The product, this compound, is volatile. Isolate by vacuum transfer or careful distillation from the reaction mixture.

-

The non-volatile byproduct, [NiCl₂(PEt₃)₂], will remain in the reaction vessel.

-

Characterize the purified product by ¹H NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy.

Note: This is a generalized protocol. Specific details regarding reaction time, temperature, and purification were not extensively detailed in the source literature and would require optimization.

Reactivity Profile: C-F Bond Activation

A key feature of this compound is its reactivity towards transition metal complexes, leading to selective C-F bond activation. This property distinguishes it from its isomers and suggests unique synthetic utility.

-

Reaction with Nickel(0): The reaction of this compound with [Ni(COD)(PEt₃)₂] results in the instantaneous formation of trans-[NiF(2-C₅NF₃H)(PEt₃)₂], indicating a facile C-F bond cleavage at the 2-position.[1][2]

-

Reaction with Rhodium(I): The reaction with [RhH(PEt₃)₄] leads to a complex mixture of activation products that could not be fully identified, suggesting a more intricate reactivity pattern with rhodium complexes.

Caption: Reactivity of this compound with transition metal complexes.

Potential Research Areas: An Open Frontier

The lack of research into the applications of this compound presents a significant opportunity for discovery. Its unique electronic and steric profile, compared to the more symmetric 2,3,5,6-isomer, could lead to novel derivatives with desirable properties.

Caption: Potential research avenues for this compound.

Medicinal Chemistry

The distinct arrangement of fluorine atoms in this compound could offer a unique vector for molecular interactions with biological targets. Potential research includes:

-

Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The unique substitution pattern of this isomer could allow for novel interactions in the ATP-binding pocket.

-

Bioisosteric Replacement: Investigating the replacement of other halogenated aromatic rings in known drugs with the 2,3,4,5-tetrafluoropyridyl moiety to improve pharmacokinetic or pharmacodynamic properties.

-

Probes for ¹⁹F NMR Studies: Its distinct fluorine signals could be exploited in the development of probes for in-cell or in vivo ¹⁹F NMR studies of drug-target engagement.

Agrochemicals

The success of other fluorinated pyridines in herbicides, fungicides, and insecticides suggests that derivatives of this compound could also exhibit valuable biological activity. Research could focus on:

-

Synthesis of Novel Herbicides: Exploring nucleophilic substitution reactions to introduce pharmacophores known to be active in herbicidal compounds.

-

Development of New Fungicides: The high electronegativity of the ring may lead to compounds with novel modes of action against fungal pathogens.

-

Insecticidal Agents: Investigating derivatives for activity against common agricultural pests, potentially with improved metabolic stability in the environment.

Materials Science

The electronic properties of highly fluorinated aromatics make them attractive for applications in materials science. Potential areas of exploration include:

-

Organic Electronics: The electron-deficient nature of the ring could be beneficial in the design of n-type organic semiconductors for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

-

Fluoropolymers: Incorporation of the 2,3,4,5-tetrafluoropyridyl unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.

-

Liquid Crystals: The polarity and shape of derivatives could be tuned to create novel liquid crystalline materials with specific phase behaviors.

Conclusion

This compound represents a significant, yet largely untapped, resource for the scientific community. Its known synthesis via organometallic precursors and its unique C-F bond activation reactivity provide a foundation for further exploration. The near-complete absence of research into its application in medicinal chemistry, agrochemicals, and materials science marks it as a frontier molecule. This guide aims to equip researchers with the current knowledge and inspire the initiation of new research programs dedicated to unlocking the full potential of this intriguing fluorinated heterocycle. The path is clear for pioneering work that could lead to the development of novel drugs, agrochemicals, and advanced materials.

References

An In-depth Technical Guide on the Reactivity of 2,3,4,5-Tetrafluoropyridine with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrafluoropyridine is a highly versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms on the pyridine ring renders it highly susceptible to nucleophilic attack, while also influencing its reactivity towards organometallic and other common laboratory reagents. This technical guide provides a comprehensive overview of the reactivity of this compound, summarizing key reaction types, presenting quantitative data, detailing experimental protocols, and visualizing reaction pathways.

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)

The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles. The general order of reactivity for nucleophilic attack on polyfluoropyridines is C-4 > C-2 > C-3.[1][2] Consequently, nucleophilic substitution on this compound occurs preferentially at the C-4 position.

Reactions with N-Nucleophiles

Amines and other nitrogen-based nucleophiles readily react with this compound, displacing the fluorine atom at the 4-position.

Table 1: Reaction of this compound with N-Nucleophiles

| Nucleophile | Reagent and Conditions | Product | Yield (%) | Reference |

| Ammonia | 0.880 Ammonia | 4-Amino-2,3,5-trifluoropyridine | High | [1] |

| Piperidine | Piperidine, Ethanol, reflux | 4-(Piperidin-1-yl)-2,3,5-trifluoropyridine | Not specified | |

| 2-Aminoethanol | 2-Aminoethanol, Triethylamine, Diethyl ether, 273-278 K | 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]ethan-1-ol | Not specified | [3] |

Experimental Protocol: Synthesis of 4-Amino-2,3,5-trifluoropyridine [1]

To a solution of this compound, an excess of 0.880 aqueous ammonia is added. The reaction mixture is stirred at room temperature. The reaction progress can be monitored by GC-MS or TLC. Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield 4-amino-2,3,5-trifluoropyridine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3,4,5-Tetrafluoropyridine from Pentafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4,5-tetrafluoropyridine from pentafluoropyridine. Direct hydrodefluorination of pentafluoropyridine typically yields the 2,3,5,6-tetrafluoro isomer due to the higher reactivity of the C-4 position. This protocol outlines a regioselective two-step method to achieve the desired this compound isomer. The synthesis proceeds via a rhodium-boryl catalyzed C-F bond activation and borylation at the C-2 position, followed by protodeborylation to yield the final product. This method offers a reliable route to a less common, yet valuable, fluorinated pyridine building block for applications in medicinal chemistry and materials science.

Introduction

Partially fluorinated pyridines are crucial synthons in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. While the synthesis of 2,3,5,6-tetrafluoropyridine via defluorination of pentafluoropyridine at the reactive para-position is well-documented, methods to selectively functionalize the ortho-position (C-2) are less common.

This application note details a robust two-step synthetic pathway to obtain this compound. The key transformation is a rhodium-catalyzed C-F borylation of pentafluoropyridine, which selectively installs a boronic ester at the 2-position.[1] Subsequent removal of the boryl group via protodeborylation furnishes the target molecule.

Overall Reaction Scheme

Caption: Overall synthetic route from pentafluoropyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine

This procedure is adapted from the rhodium-catalyzed borylation of pentafluoropyridine.[1]

Materials:

-

Pentafluoropyridine (C₅F₅N)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Rh(Bpin)(PEt₃)₃] (Rhodium-boryl catalyst)

-

Anhydrous cyclohexane

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a strict inert atmosphere, add pentafluoropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and the rhodium-boryl catalyst [Rh(Bpin)(PEt₃)₃] (0.03 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous cyclohexane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to pentafluoropyridine).

-

Seal the flask and remove it from the glovebox.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by ¹⁹F NMR spectroscopy until complete consumption of the starting material is observed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine as a solid.

Step 2: Protodeborylation to this compound

This is a general procedure for the protodeborylation of aryl boronic esters.

Materials:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine

-

Tetrahydrofuran (THF)

-

Aqueous acid (e.g., 1 M HCl) or aqueous base (e.g., 1 M NaOH)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 2-(pinacolboryl)-3,4,5,6-tetrafluoropyridine (1.0 eq) in THF in a round-bottom flask.

-

Add an excess of aqueous acid (e.g., 1 M HCl) or aqueous base (e.g., 1 M NaOH) to the solution.

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or column chromatography if necessary.

Data Presentation

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Method | Reference |

| 2-(pinacolboryl)-3,4,5,6-tetrafluoropyridine | Pentafluoropyridine | [Rh(Bpin)(PEt₃)₃], B₂pin₂ | ~70-80 | >95 | ¹⁹F NMR, GC-MS | [1] |

| This compound | 2-(pinacolboryl)-tetrafluoropyridine | H₂O, Acid/Base | >90 | >98 | ¹H NMR, ¹⁹F NMR, GC-MS | General |

Note: Yields are indicative and may vary based on experimental conditions and scale.

Workflow and Logic Diagrams

Caption: Experimental workflow for the two-step synthesis of this compound.

Conclusion

The described two-step protocol provides a reliable and regioselective method for the synthesis of this compound from commercially available pentafluoropyridine. The key to this selectivity is the rhodium-boryl catalyzed C-F activation at the ortho-position, a transformation that circumvents the inherent electronic preference for para-substitution. This synthetic route opens avenues for the incorporation of the 2,3,4,5-tetrafluoropyridyl moiety into a wide range of molecules for drug discovery and materials science applications. Further optimization of reaction conditions and catalyst loading may lead to improved efficiency and scalability of this process.

References

Laboratory Scale Synthesis of 2,3,4,5-Tetrafluoropyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3,4,5-tetrafluoropyridine, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is achieved through the catalytic hydrodefluorination of pentafluoropyridine. While this method can produce a mixture of tetrafluoropyridine isomers, specific reaction conditions can influence the product distribution. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, followed by purification and characterization of the desired this compound isomer.

Introduction

Fluorinated pyridines are a critical class of compounds in drug discovery and development due to the unique properties conferred by fluorine substitution, such as altered metabolic stability, binding affinity, and lipophilicity. Among these, this compound is a key intermediate for the synthesis of more complex heterocyclic structures. Unlike its more commonly synthesized 2,3,5,6-isomer, which is readily obtained by nucleophilic substitution on pentafluoropyridine, the synthesis of this compound requires a more nuanced approach. Catalytic hydrodefluorination of pentafluoropyridine presents a viable pathway, where the regioselectivity can be influenced by the choice of catalyst and reaction conditions.

Reaction Scheme

The synthesis of this compound is accomplished via the catalytic hydrodefluorination of pentafluoropyridine. This reaction involves the selective removal of a fluorine atom and its replacement with a hydrogen atom.

Overall Reaction:

Pentafluoropyridine → this compound + other tetrafluoropyridine isomers

Experimental Protocol

This protocol is based on a catalytic hydrodefluorination reaction. The specific catalyst and conditions are crucial for achieving a favorable yield of the desired isomer.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Pentafluoropyridine | ≥99% | Sigma-Aldrich |

| Bismuth(III) oxide | Reagent grade | Alfa Aesar |

| Phenylsilane | 97% | Oakwood Chemical |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific |

| Sodium sulfate | Anhydrous | VWR |

| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks and condensers

-

Magnetic stirrer with heating plate

-

Syringes and needles for transfer of anhydrous solvents and reagents

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

NMR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Step 1: Catalyst Preparation (Pre-catalyst formation)

A bismuth-based catalyst is often employed for this transformation. The active catalytic species is typically generated in situ.

Step 2: Hydrodefluorination Reaction

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), add bismuth(III) oxide (specific molar percentage relative to the substrate) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

To this suspension, add pentafluoropyridine.

-

Finally, add phenylsilane as the reducing agent.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction progress by GC-MS to observe the consumption of the starting material and the formation of tetrafluoropyridine isomers. The reaction time will vary depending on the specific catalyst and conditions.

Step 3: Work-up and Purification

-

After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product will be a mixture of tetrafluoropyridine isomers. Purify the mixture using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the this compound isomer. The separation of isomers can be challenging and may require careful optimization of the chromatography conditions.

Step 4: Characterization

Confirm the identity and purity of the isolated this compound using:

-

¹⁹F NMR Spectroscopy: This is the most critical technique for distinguishing between the different tetrafluoropyridine isomers, as each fluorine atom will have a unique chemical shift and coupling pattern.

-

¹H NMR Spectroscopy: To confirm the presence of the newly introduced proton.

-

GC-MS: To determine the purity and confirm the molecular weight of the product.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

| Parameter | Value |

| Starting Material | Pentafluoropyridine |

| Catalyst | Bismuth-based catalyst |

| Reducing Agent | Phenylsilane |

| Solvent | 1,4-Dioxane |

| Reaction Temperature | 100 °C |

| Reaction Time | 24 hours |

| Yield of Isomer Mixture | Variable |

| Isolated Yield of 2,3,4,5-TFP* | Dependent on purification efficiency |

| Purity (by GC-MS) | >98% after purification |

*TFP: Tetrafluoropyridine. The yield of the specific isomer is highly dependent on the catalyst system and reaction conditions, which influence the regioselectivity of the hydrodefluorination.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Pentafluoropyridine is a volatile and toxic compound. Handle it in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and moisture-sensitive. Use appropriate handling techniques.

-

The reaction should be carried out under an inert atmosphere to prevent side reactions and ensure the stability of the catalyst.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a general framework for the laboratory-scale synthesis of this compound via catalytic hydrodefluorination of pentafluoropyridine. Researchers should be aware that the regioselectivity of this reaction can be sensitive to the specific catalyst, ligands, and reaction conditions employed. Therefore, optimization of these parameters may be necessary to maximize the yield of the desired 2,3,4,5-isomer. Careful purification and rigorous characterization are essential to ensure the isolation of the pure product.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2,3,4,5-Tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. Highly fluorinated pyridines, such as 2,3,4,5-tetrafluoropyridine, are excellent substrates for SNAr reactions. The strong electron-withdrawing nature of the fluorine atoms, coupled with the inherent electron deficiency of the pyridine ring, renders the aromatic system susceptible to attack by nucleophiles. This allows for the selective replacement of a fluorine atom with a variety of nucleophiles, providing a versatile route to a wide array of substituted pyridine derivatives. These products are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.

While the reactivity of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine is widely documented, specific studies on this compound are less common. However, existing research demonstrates its utility in synthesizing substituted pyridines. The regioselectivity of these reactions is influenced by the electronic effects of the ring nitrogen and the fluorine substituents.

Data Presentation: Nucleophilic Aromatic Substitution on Fluorinated Pyridines

The following table summarizes representative SNAr reactions on this compound and the closely related, more extensively studied 2,3,5,6-tetrafluoropyridine and pentafluoropyridine. This comparative data illustrates the versatility of this reaction with various nucleophiles.

| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| This compound | Ammonia (aq.) | Dioxane/Water (40:60 v/v), 25°C | 4-Amino-2,3,5-trifluoropyridine | N/A (Kinetics Studied) | [1] |

| Pentafluoropyridine | Malononitrile | K₂CO₃, DMF, Reflux, 3h | 2-(Perfluoropyridin-4-yl)malononitrile | 86% | [2] |

| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, CH₃CN, Reflux, 4h | 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | Good | [2][3] |

| Pentafluoropyridine | Piperazine | Na₂CO₃, Acetonitrile | 1-(Perfluoropyridin-4-yl)piperazine | Good | [4] |

| 2,3,5,6-Tetrafluoro-4-(perfluoro-n-propylthio)pyridine | Piperidine | CH₂Cl₂, 20°C, 3h | 2-(Piperidin-1-yl)-3,5,6-trifluoro-4-(perfluoro-n-propylthio)pyridine | 91% | [5] |

| 2,3,5,6-Tetrafluoro-4-(perfluoro-n-propylthio)pyridine | Sodium Methoxide | Methanol, 20°C, 0.5h | 2-Methoxy-3,5,6-trifluoro-4-(perfluoro-n-propylthio)pyridine | 85% | [5] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Caption: A typical experimental workflow for SNAr reactions.

Caption: Logical relationships in generating diverse scaffolds from this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of a 4-substituted tetrafluoropyridine derivative, adapted from literature procedures for reactions with pentafluoropyridine.[2][4] This can serve as a starting point for reactions with this compound, with the understanding that optimization may be necessary.

Protocol: Synthesis of 1-(Perfluoropyridin-4-yl)piperazine

This protocol describes the reaction of a fluorinated pyridine with piperazine, an N-nucleophile.

Materials:

-

Pentafluoropyridine (as a representative highly activated substrate)

-

Piperazine

-

Sodium Carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentafluoropyridine (1.0 eq), piperazine (1.1 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approximately 20 mL per gram of pentafluoropyridine) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-5 hours.

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator.

-

Workup - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.

-

Workup - Phase Separation: Allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).

-

Workup - Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fluorinated pyridines can be toxic and should be handled with care.

-

Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

References

- 1. Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammonia - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of 2,3,4,5-Tetrafluoropyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within the diverse landscape of fluorinated heterocycles, the 2,3,4,5-tetrafluoropyridinyl moiety presents a unique and valuable scaffold for the development of novel therapeutic agents. This highly electron-deficient aromatic system is primed for versatile functionalization, primarily through nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of pharmacophoric elements.

These application notes provide an overview of the synthesis and potential applications of 2,3,4,5-tetrafluoropyridine derivatives in medicinal chemistry, with a focus on their role as key building blocks in drug discovery. While specific examples of marketed drugs containing this exact moiety are not prevalent in publicly available literature, the principles outlined herein provide a strong foundation for its application in designing next-generation therapeutics.

Key Applications in Medicinal Chemistry

The highly fluorinated pyridine ring serves as a versatile platform for accessing novel chemical matter. The primary route to derivatives of this compound is through the nucleophilic aromatic substitution on pentafluoropyridine. The reactivity of the fluorine atoms on the pentafluoropyridine ring is position-dependent, with the 4-position (para to the nitrogen) being the most activated towards nucleophilic attack, followed by the 2- and 6-positions (ortho), and lastly the 3- and 5-positions (meta). This predictable reactivity allows for regioselective synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.[1]

The resulting tetrafluoropyridinyl core can be utilized in several ways in drug design:

-

Bioisosteric Replacement: The tetrafluorophenyl group can act as a bioisostere for other aromatic or heteroaromatic rings. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of the ring, potentially leading to improved target engagement, enhanced cell permeability, and reduced metabolic susceptibility.

-

Scaffold for Novel Pharmacophores: The ability to introduce a diverse range of substituents at the 4-position allows for the exploration of novel structure-activity relationships (SAR). By systematically varying the substituent, researchers can fine-tune the biological activity and pharmacokinetic properties of a lead compound.

-

Kinase Inhibitor Design: The pyridine core is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase domain. The tetrafluoropyridine scaffold offers a unique electronic signature that can be exploited to achieve high potency and selectivity for specific kinase targets.

Experimental Protocols

The following protocols describe general methods for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives, which are the most common entry point to compounds containing the this compound core.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol outlines the synthesis of 4-amino-2,3,5,6-tetrafluoropyridine derivatives.

Materials:

-

Pentafluoropyridine

-

Amine nucleophile (e.g., primary or secondary amine)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine nucleophile (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add pentafluoropyridine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,3,5,6-tetrafluoropyridine derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Thiols

This protocol describes the synthesis of 4-thio-2,3,5,6-tetrafluoropyridine derivatives.

Materials:

-

Pentafluoropyridine

-

Thiol nucleophile

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a clean, dry round-bottom flask, suspend the base (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

To this suspension, add the thiol nucleophile (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

-

Add pentafluoropyridine (1.1 eq) to the reaction mixture and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired 4-thio-2,3,5,6-tetrafluoropyridine derivative.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Alcohols

This protocol details the synthesis of 4-alkoxy-2,3,5,6-tetrafluoropyridine derivatives.

Materials:

-

Pentafluoropyridine

-

Alcohol nucleophile

-

Strong base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a clean, dry round-bottom flask, suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran under an inert atmosphere.

-

Cool the suspension to 0 °C and add the alcohol nucleophile (1.0 eq) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.

-

Add pentafluoropyridine (1.1 eq) to the reaction mixture and continue stirring at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product via flash column chromatography to obtain the desired 4-alkoxy-2,3,5,6-tetrafluoropyridine derivative.

Data Presentation

As of the current literature survey, there is a lack of specific, publicly available quantitative data (e.g., IC50, Ki, pharmacokinetic parameters) for drug candidates containing the this compound moiety. The research has primarily focused on the synthesis and characterization of these compounds. The following table is a template that researchers can use to organize their data upon successful synthesis and biological evaluation of novel this compound derivatives.

Table 1: Template for Biological Activity and Pharmacokinetic Data of Novel this compound Derivatives

| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Cell-based Activity (e.g., EC50 in µM) | In Vitro Metabolic Stability (t1/2, min) | In Vivo Bioavailability (%) |

| Example-1 | e.g., Kinase X | Biochemical | ||||

| Example-2 | e.g., Receptor Y | Binding | ||||

| Example-3 | e.g., Enzyme Z | Enzymatic |

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic kinase signaling pathway, a common target for inhibitors designed using pyridine-based scaffolds.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform in medicinal chemistry. Its straightforward and regioselective synthesis from pentafluoropyridine, coupled with the beneficial effects of fluorine incorporation, makes it an attractive starting point for the design of novel therapeutics. While the current body of literature is focused on synthetic methodologies, the potential for this moiety to serve as a valuable component in drugs targeting a range of diseases, particularly in the area of kinase inhibition, is significant. Further investigation into the biological activities of diverse this compound derivatives is warranted and is expected to yield novel drug candidates with improved pharmacological profiles. The protocols and frameworks provided in these notes are intended to facilitate and guide these future research endeavors.

References

Application Notes and Protocols: 2,3,4,5-Tetrafluoropyridine as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals